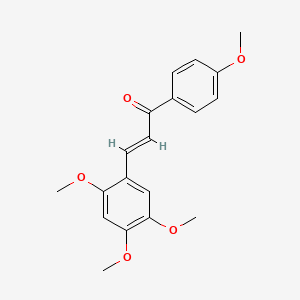![molecular formula C25H25N3O B11468406 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11468406.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 5-(1H-benzimidazol-2-yl)-2-methylphenylamine with 4-tert-butylbenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an allosteric activator of human glucokinase, which is important in glucose metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of type-2 diabetes.
Industry: The compound may have applications in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide involves its role as an allosteric activator of human glucokinase. By binding to the allosteric site of glucokinase, the compound enhances the enzyme’s catalytic activity, leading to increased glucose metabolism. This mechanism is particularly relevant in the context of type-2 diabetes, where enhancing glucokinase activity can help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is unique due to its specific structural features, such as the tert-butyl group on the benzamide moiety. This structural uniqueness contributes to its distinct binding properties and allosteric activation of glucokinase, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H25N3O/c1-16-9-10-18(23-26-20-7-5-6-8-21(20)27-23)15-22(16)28-24(29)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,27)(H,28,29) |
InChI Key |
LADFCLMZVIFUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11468343.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11468351.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468355.png)

![6-butyl-1,3-dimethyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11468364.png)
![8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11468365.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methoxybenzamide](/img/structure/B11468367.png)
![2-chloro-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11468368.png)
![5-Oxo-3-phenyl-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468369.png)
![6-(4-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468370.png)
![2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11468372.png)
![Ethyl 6-{[(1-methyl-1H-imidazol-2-YL)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11468376.png)
![3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468381.png)
